chemical properties of 6-Chloro-3-ethynylimidazo[1,2-a]pyridine
chemical properties of 6-Chloro-3-ethynylimidazo[1,2-a]pyridine
An In-Depth Technical Guide to the Chemical Properties and Applications of 6-Chloro-3-ethynylimidazo[1,2-a]pyridine
Abstract
The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure due to its prevalence in a multitude of biologically active compounds.[1] This guide focuses on a particularly valuable derivative, 6-Chloro-3-ethynylimidazo[1,2-a]pyridine. The introduction of a chlorine atom at the 6-position and an ethynyl group at the 3-position creates a molecule with finely tuned electronic properties and exceptional synthetic versatility. The 6-chloro substituent can significantly influence the compound's pharmacokinetic profile, while the 3-ethynyl group serves as a reactive handle for a host of chemical transformations, most notably in the realm of bioorthogonal and click chemistry. This document provides a comprehensive exploration of the synthesis, reactivity, and spectroscopic characterization of this compound, offering field-proven insights for researchers, scientists, and drug development professionals aiming to leverage its unique chemical properties.
Molecular Structure and Physicochemical Profile
The unique arrangement of the fused imidazole and pyridine rings, combined with the specific substituents, dictates the molecule's chemical behavior and potential for biological interactions.
Chemical Structure:
Caption: Structure of 6-Chloro-3-ethynylimidazo[1,2-a]pyridine.
Table 1: Physicochemical Properties This table summarizes key identifiers and computed properties for the molecule, providing essential data for experimental design and computational modeling.
| Property | Value | Source |
| IUPAC Name | 6-chloro-3-ethynylimidazo[1,2-a]pyridine | [2] |
| CAS Number | 1488423-14-8 | [2] |
| Molecular Formula | C₉H₅ClN₂ | [2] |
| Molecular Weight | 176.61 g/mol | [2] |
| InChIKey | MUIMFAHNYQGCOE-UHFFFAOYSA-N | [2] |
| Topological Polar Surface Area (TPSA) | 30.2 Ų (calculated for similar structures) | [3] |
| logP | 1.8 - 2.5 (estimated range) | [3][4] |
Synthesis and Experimental Protocols
The synthesis of 6-Chloro-3-ethynylimidazo[1,2-a]pyridine is a multi-step process that hinges on two key transformations: the construction of the heterocyclic core and the subsequent introduction of the ethynyl functional group. The causality behind this sequence is clear: building the stable imidazopyridine scaffold first provides a robust platform for the more delicate cross-coupling reaction needed to install the alkyne.
Synthetic Workflow
The most logical and field-proven approach involves a two-step sequence:
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Tschitschibabin Cyclocondensation: Formation of a 3-halo-6-chloroimidazo[1,2-a]pyridine intermediate.
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Sonogashira Cross-Coupling: Palladium/copper-catalyzed reaction of the halo-intermediate with a protected or terminal alkyne.[5]
Caption: Synthetic workflow for 6-Chloro-3-ethynylimidazo[1,2-a]pyridine.
Detailed Experimental Protocol
This protocol describes a representative synthesis. Note: All operations should be conducted by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.
Step 1: Synthesis of 3-Bromo-6-chloroimidazo[1,2-a]pyridine
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Reaction Setup: To a solution of 5-chloro-2-aminopyridine (1.0 eq) in ethanol, add N-bromosuccinimide (NBS) (1.1 eq) portion-wise at 0 °C.
-
Cyclization: Add 1,1,3,3-tetramethoxypropane (1.2 eq) and heat the mixture to reflux for 4-6 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure. The residue is partitioned between ethyl acetate and a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification: The crude product is purified by column chromatography on silica gel to afford 3-bromo-6-chloroimidazo[1,2-a]pyridine.
Step 2: Sonogashira Coupling and Deprotection
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Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon), dissolve 3-bromo-6-chloroimidazo[1,2-a]pyridine (1.0 eq) in a mixture of anhydrous tetrahydrofuran (THF) and triethylamine (Et₃N).
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Catalyst Addition: Add bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 eq) and copper(I) iodide (CuI) (0.05 eq).[6] The choice of a copper co-catalyst is crucial as it facilitates the formation of a copper-acetylide intermediate, which then undergoes transmetalation with the palladium complex, accelerating the catalytic cycle.[7]
-
Alkyne Addition: Add trimethylsilylacetylene (TMSA) (1.5 eq) dropwise. Using a silyl-protected alkyne is a common strategy to prevent self-coupling and ensure a clean reaction.
-
Reaction: Stir the mixture at room temperature or gentle heat (e.g., 50 °C) until TLC indicates the consumption of the starting material.
-
Deprotection: Cool the mixture to 0 °C and add a solution of potassium carbonate (K₂CO₃) in methanol. Stir for 1-2 hours to effect the in-situ desilylation.
-
Work-up and Isolation: Filter the reaction mixture through a pad of celite and concentrate the filtrate. The residue is taken up in ethyl acetate and washed sequentially with water and brine. The organic layer is dried and concentrated.
-
Purification: The final product, 6-Chloro-3-ethynylimidazo[1,2-a]pyridine, is purified by column chromatography.
Chemical Reactivity
The reactivity of 6-Chloro-3-ethynylimidazo[1,2-a]pyridine is dominated by the terminal alkyne, which serves as a versatile handle for constructing more complex molecules. The imidazopyridine core itself is relatively stable to the conditions used for modifying the alkyne.
Key Transformations of the Ethynyl Group
The ethynyl group is a gateway to a variety of powerful chemical transformations essential for drug discovery and materials science.
Caption: Major reaction pathways for 6-Chloro-3-ethynylimidazo[1,2-a]pyridine.
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[3+2] Cycloaddition (Click Chemistry): The terminal alkyne is an ideal substrate for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is highly efficient, regioselective, and tolerant of a wide range of functional groups, making it a premier tool for conjugating the imidazopyridine core to other molecules, such as peptides, probes, or pharmacokinetic modifiers.[8]
-
Sonogashira Coupling: The terminal C-H bond of the alkyne can be activated for another Sonogashira coupling, allowing for the synthesis of unsymmetrical diarylacetylenes or other complex conjugated systems.
-
Hydration: Under acidic conditions, typically with a mercury catalyst, the alkyne can undergo Markovnikov hydration to yield the corresponding methyl ketone, 3-acetyl-6-chloroimidazo[1,2-a]pyridine.
Spectroscopic Characterization Profile
The structural identity and purity of 6-Chloro-3-ethynylimidazo[1,2-a]pyridine are unequivocally confirmed through a combination of spectroscopic techniques. The following table provides expected data based on analyses of structurally related compounds.[9][10][11]
Table 2: Predicted Spectroscopic Data
| Technique | Observation | Rationale |
| ¹H NMR | δ 8.2-8.5 (s, 1H, H5), δ 7.5-7.8 (d, 1H, H7), δ 7.1-7.4 (dd, 1H, H8), δ 7.9-8.1 (s, 1H, H2), δ 3.1-3.4 (s, 1H, C≡C-H ) | The deshielded singlet for H5 is characteristic. The acetylenic proton appears as a sharp singlet in the upfield region. |
| ¹³C NMR | δ 140-145 (C-N), δ 120-130 (Aromatic C-H, C-Cl), δ 110-120 (Aromatic C-H), δ ~80 (C≡C -H), δ ~75 (C ≡C-H) | The two sp-hybridized carbons of the alkyne are highly characteristic and appear in a distinct region of the spectrum. |
| IR (cm⁻¹) | ~3300 (C≡C-H stretch, sharp), ~2120 (C≡C stretch, weak) | These two absorptions are diagnostic for a terminal alkyne functional group. |
| MS (EI) | M⁺ at m/z 176, M+2 at m/z 178 (approx. 3:1 ratio) | The molecular ion peak and its isotope peak are definitive proof of the molecular formula and the presence of a single chlorine atom. |
Significance in Drug Discovery and Medicinal Chemistry
The imidazo[1,2-a]pyridine scaffold is a validated pharmacophore present in numerous approved drugs and clinical candidates.[12] Derivatives have demonstrated a vast spectrum of biological activities, including anti-influenza, anticancer, and kinase inhibitory effects.[13][14][15]
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Scaffold Hopping and SAR: 6-Chloro-3-ethynylimidazo[1,2-a]pyridine is an exemplary building block for Structure-Activity Relationship (SAR) studies. The ethynyl group provides a vector for systematically exploring chemical space.
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Target Engagement: The rigid, planar structure of the core and the linear geometry of the alkyne can facilitate specific interactions within protein binding pockets, such as π-stacking or hydrogen bonding.
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Pharmacokinetic Modulation: The 6-chloro substituent increases lipophilicity compared to the unsubstituted parent, which can enhance membrane permeability. It can also block a potential site of metabolism, thereby improving the compound's metabolic stability and half-life.
Caption: Key functional regions for medicinal chemistry applications.
Conclusion
6-Chloro-3-ethynylimidazo[1,2-a]pyridine is more than just a single molecule; it is a strategic platform for chemical innovation. Its synthesis is achievable through robust and well-established organometallic and heterocyclic chemistry principles. The true value of this compound lies in the chemical potential locked within its C3-ethynyl group, which provides a reliable and versatile gateway for constructing novel and complex molecular architectures. For professionals in drug discovery and materials science, this compound represents a highly valuable building block, poised to accelerate the development of next-generation therapeutics and functional materials.
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